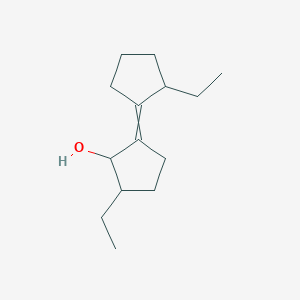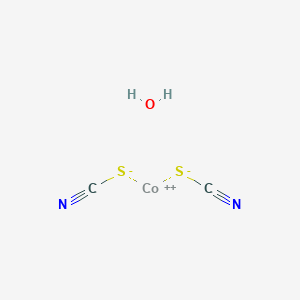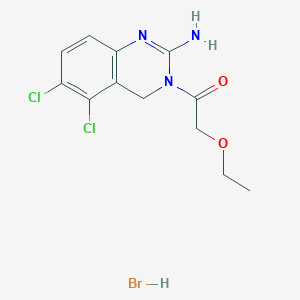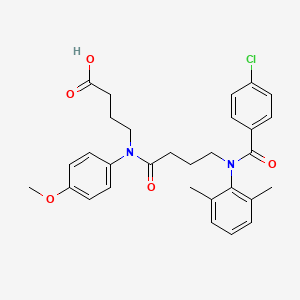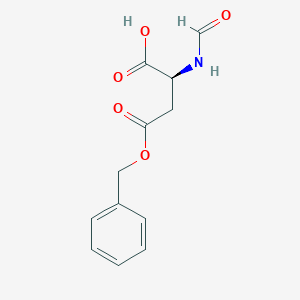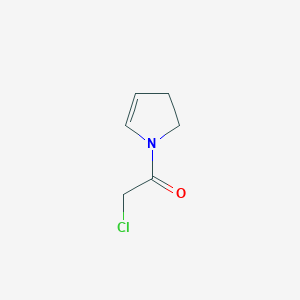
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is an organic compound with the molecular formula C6H8ClNO It is a chlorinated ethanone derivative featuring a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone typically involves the chlorination of ethanone derivatives. One common method includes the reaction of pyrrole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted ethanone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Applications De Recherche Scientifique
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biochemical Studies: Investigated for its potential interactions with biological molecules.
Pharmaceutical Research: Explored for its potential as a building block in drug development.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group and the chlorine atom, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic and biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a different position of the chlorine atom.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a phenyl ring with hydroxyl groups instead of a pyrrole ring.
Uniqueness
2-Chloro-1-(2,3-dihydropyrrol-1-yl)ethanone is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of the pyrrole ring and the position of the chlorine atom make it a valuable intermediate in organic synthesis and research.
Propriétés
Formule moléculaire |
C6H8ClNO |
|---|---|
Poids moléculaire |
145.59 g/mol |
Nom IUPAC |
2-chloro-1-(2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8ClNO/c7-5-6(9)8-3-1-2-4-8/h1,3H,2,4-5H2 |
Clé InChI |
POUVFFBTENVUQE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


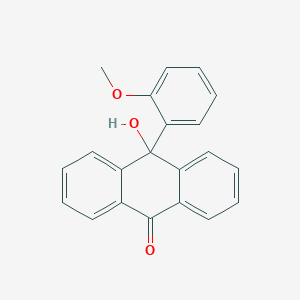

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
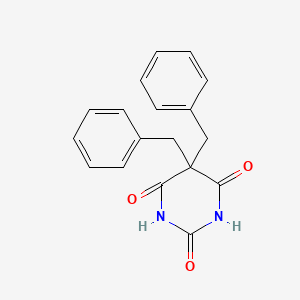
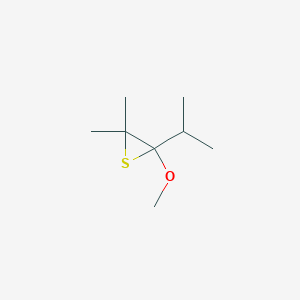

![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)


